Cas no 164104-49-8 ((2S,3S,11bS)-Dihydrotetrabenazine)

(2S,3S,11bS)-Dihydrotetrabenazine structure
164104-49-8 structure
Nome del prodotto:(2S,3S,11bS)-Dihydrotetrabenazine
Numero CAS:164104-49-8
MF:C19H29NO3
MW:319.438465833664
MDL:MFCD11113299
CID:110408
PubChem ID:44249892

(2S,3S,11bS)-Dihydrotetrabenazine Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
    • cis-(2,3)-Dihydrotetrabenazine
    • 2H-Benzo[a]quinolizin-2-ol,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2S,3S,...
    • 2H-Benzo[a]quinolizin-2-ol,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2S,3S,11bS)-
    • TETRABENAZINE METABOLITE C
    • (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol
    • 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2S,3S,11bS)-
    • CHEBI:125503
    • (-)-.ALPHA.-HTBN
    • (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
    • ZB8VJ0T3SK
    • CS-0024607
    • BDBM50342819
    • 2H-Benzo(a)quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2S,3S,11bS)-
    • 171598-74-6
    • 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, [2S-(2,3,11b)]-; (2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol
    • (-)-.ALPHA.-DIHYDROTETRABENAZINE
    • trans (2,3)-Dihydro Tetrabenazine
    • (2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11bhexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
    • Q27216124
    • Rel-(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
    • UNII-ZB8VJ0T3SK
    • AT21672
    • CHEMBL507483
    • (-)-alpha-Htbn
    • J-019698
    • BRD-K20151898-001-01-5
    • AKOS022173163
    • (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
    • (-)-alpha-Dihydrotetrabenazine
    • (2S,3S,11bS)-Dhtbz
    • A907273
    • SCHEMBL2755531
    • 164104-49-8
    • (2S,3S,11bS)-Dihydrotetrabenazine
    • (2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-ol
    • DA-65964
    • MDL: MFCD11113299
    • Inchi: InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3
    • Chiave InChI: WEQLWGNDNRARGE-UHFFFAOYSA-N
    • Sorrisi: C(C1CN2CCC3C(C2CC1O)=CC(OC)=C(OC)C=3)C(C)C

Proprietà calcolate

  • Massa esatta: 319.21487
  • Massa monoisotopica: 319.215
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 4
  • Complessità: 389
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 41.9A^2

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 167-170°C
  • Punto di ebollizione: 457.8±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 230.7±28.7 °C
  • PSA: 41.93
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

(2S,3S,11bS)-Dihydrotetrabenazine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
D454905-100mg
(2S,3S,11bS)-Dihydrotetrabenazine
164104-49-8
100mg
$ 1800.00 2023-09-07
TRC
D454905-10mg
(2S,3S,11bS)-Dihydrotetrabenazine
164104-49-8
10mg
$184.00 2023-05-18
Chemenu
CM144521-1g
(2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
164104-49-8 96%
1g
$*** 2023-03-30
TRC
D454905-50mg
(2S,3S,11bS)-Dihydrotetrabenazine
164104-49-8
50mg
$758.00 2023-05-18
Chemenu
CM144521-1g
(2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
164104-49-8 96%
1g
$1274 2021-08-05
Alichem
A029183605-1g
(2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
164104-49-8 96%
1g
$1,104.94 2022-04-02
eNovation Chemicals LLC
D573027-10G
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol
164104-49-8 97%
10g
$3240 2024-07-21
eNovation Chemicals LLC
D573027-10g
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol
164104-49-8 97%
10g
$3240 2025-02-22
A2B Chem LLC
AA86175-100mg
(2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
164104-49-8 95%
100mg
$620.00 2024-01-03
eNovation Chemicals LLC
D573027-5g
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol
164104-49-8 97%
5g
$1940 2025-02-19
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica